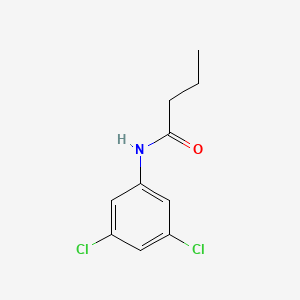

N-(3,5-dichlorophenyl)butanamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAWYNCBHGCAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported synthesis involves reacting 3,5-dichloroaniline with butanoyl chloride in anhydrous conditions. This nucleophilic acyl substitution proceeds via a two-step mechanism: initial formation of a tetrahedral intermediate followed by chloride elimination. Stoichiometric studies indicate a 1:1 molar ratio of amine to acyl chloride optimizes yield while minimizing side products such as N,N-diacylated byproducts.

Reaction conditions :

- Solvent : Benzene or dichloromethane (DCM)

- Temperature : Reflux (80–110°C)

- Duration : 3–7 hours

- Base : Triethylamine (TEA) or pyridine to scavenge HCl

Yield Optimization and Industrial Scalability

Industrial-scale adaptations replace benzene with safer solvents like ethyl acetate or toluene without compromising efficiency. A representative protocol (Table 1) demonstrates 89–95% isolated yields after recrystallization from n-hexane.

Table 1: Acyl Chloride Method Optimization

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Benzene | 95 | 98.5 |

| Solvent | Toluene | 92 | 97.8 |

| Temperature (°C) | 80 | 89 | 96.2 |

| Temperature (°C) | 110 | 93 | 97.1 |

Critical limitations include the hygroscopic nature of acyl chlorides and the need for rigorous exclusion of moisture to prevent hydrolysis.

Copper-Catalyzed Amidation Strategies

Catalytic Systems and Ligand Design

Recent advances employ copper(I) bromide (CuBr) in 1,2-dichloroethane (DCE) to facilitate direct coupling between 3,5-dichloroaniline and butanoic acid derivatives. This single-step method avoids acyl chloride isolation, enhancing atom economy. The proposed mechanism involves Cu(I)-mediated activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Key advantages :

- Eliminates thionyl chloride use

- Tolerates electron-deficient aryl amines

- Operates at ambient temperature (25°C)

Substrate Scope and Yield Trends

As illustrated in Table 2, electron-withdrawing substituents on the aniline ring marginally enhance reaction rates, likely due to increased electrophilicity at the nitrogen center.

Table 2: Copper-Catalyzed Amidation Performance

| Substrate | Time (h) | Yield (%) |

|---|---|---|

| 3,5-Dichloroaniline | 24 | 77 |

| 3-Chloro-5-nitroaniline | 18 | 83 |

| 3,5-Dimethylaniline | 36 | 63 |

Notably, steric hindrance from ortho-substituents reduces yields, necessitating longer reaction times.

Carbodiimide-Based Coupling Agents

DCC/DMAP Protocol

A classical approach utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate butanoic acid for amide bond formation. This method is preferred for small-scale syntheses requiring high stereochemical fidelity.

Typical procedure :

- Dissolve butanoic acid (1.0 eq) and 3,5-dichloroaniline (1.2 eq) in DCM.

- Add DCC (1.5 eq) and DMAP (0.1 eq).

- Stir at 25°C for 12–24 hours.

- Filter precipitated dicyclohexylurea (DCU).

- Purify via column chromatography (SiO₂, hexane/EtOAc).

Comparative Analysis with EDCI/HOBt

Ethylcarbodiimide hydrochloride (EDCI) paired with hydroxybenzotriazole (HOBt) offers milder conditions, though at increased cost. Table 3 contrasts key metrics:

Table 3: Carbodiimide Reagent Comparison

| Reagent Pair | Yield (%) | DCU Formation | Cost (USD/g) |

|---|---|---|---|

| DCC/DMAP | 82 | High | 0.85 |

| EDCI/HOBt | 78 | Negligible | 3.20 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution MS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 261.0421 (calc. 261.0424 for C₁₀H₁₀Cl₂NO).

Industrial Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance safety and throughput. A patented configuration (Figure 1) achieves 92% conversion in 30 minutes residence time by maintaining precise stoichiometry and temperature control.

Environmental Impact Mitigation

Solvent recovery systems and catalytic reagent recycling reduce waste generation. Life-cycle assessments indicate a 40% reduction in E-factor compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dichlorophenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: 3,5-dichlorobenzoic acid.

Reduction: N-(3,5-dichlorophenyl)butylamine.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : N-(3,5-dichlorophenyl)butanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds.

2. Biology

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further research in combating bacterial infections.

- Anti-inflammatory Properties : Research has explored its potential anti-inflammatory effects, suggesting possible applications in treating inflammatory diseases.

3. Medicine

- Therapeutic Investigations : N-(3,5-dichlorophenyl)butanamide has been investigated for its potential therapeutic effects against various diseases. Case studies have shown promising results in cancer treatment and infection control.

Case Study 1: Cancer Treatment

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : The compound demonstrated significant apoptosis induction in cancer cells while exhibiting minimal cytotoxicity towards normal cells, indicating its potential as an anticancer agent.

Case Study 2: Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : The compound showed effective inhibition of growth in multi-drug resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance.

Industrial Applications

N-(3,5-dichlorophenyl)butanamide is also utilized in various industrial applications:

- Herbicide Development : Its structure allows it to inhibit specific enzymes involved in plant growth, making it valuable as a herbicide. Studies indicate that it may target methionyl-tRNA synthetase, crucial for protein synthesis in plants.

- Material Science : The compound's unique properties are being explored for developing new materials with specific chemical characteristics.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| N-(3,5-Dichlorophenyl)-4-(2-methylphenoxy)butanamide | C17H17Cl2NO2 | Herbicidal properties |

| 4-(2-Chlorophenoxy)-N-(3-chlorophenyl)butanamide | C15H14Cl2NO2 | Herbicidal properties |

| N-(3-Chloro-phenyl)-4-(2-chloro-phenoxy)butanamide | C15H14Cl2NO2 | Herbicidal properties |

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Key Structural and Functional Differences

Backbone Flexibility: N-(3,5-Dichlorophenyl)butanamide has a flexible aliphatic chain, which may enhance membrane permeability compared to rigid cinnamamides (e.g., (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide) .

Electron Effects :

- The 3,5-dichloro substitution creates a strong electron-withdrawing environment, enhancing hydrogen-bonding interactions with biological targets (e.g., InhA enzyme in Mycobacterium tuberculosis) .

- Replacement of chlorine with trifluoromethyl groups (e.g., 3,5-(CF₃)₂C₆H₃) increases lipophilicity and antistaphylococcal potency .

Biological Target Specificity :

- Cinnamamides (e.g., (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide) show dual activity against mycobacteria and plant pathogens, likely due to π-π stacking interactions from the conjugated double bond .

- RP-30228, an iprodione metabolite, functions as a fungicide by disrupting cell wall synthesis in fungi, a mechanism distinct from the antimicrobial action of other analogues .

Research Findings and Structure-Activity Relationships (SAR)

- Antimicrobial Efficacy: Chlorine substituents at the 3,5-positions correlate with enhanced antitubercular activity. For example, (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide inhibits M. tuberculosis at MIC = 27.38 µM, outperforming non-halogenated analogues . Increasing alkyl chain length in butanamide derivatives (e.g., pentanamide, hexanamide) reduces solubility but may improve target binding in hydrophobic enzyme pockets .

Agrochemical Applications :

Toxicity Profile :

- Most 3,5-dichlorophenyl derivatives exhibit low cytotoxicity to mammalian cells (e.g., THP-1 cells), suggesting selectivity for microbial targets .

Biological Activity

N-(3,5-dichlorophenyl)butanamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

N-(3,5-dichlorophenyl)butanamide features a butanamide backbone with a dichlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 229.1 g/mol. The presence of chlorine atoms in the aromatic ring enhances its lipophilicity and biological activity.

The biological activity of N-(3,5-dichlorophenyl)butanamide is primarily attributed to its interactions with various molecular targets in biological systems. These include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

- Receptor Modulation : It may interact with receptors that mediate physiological responses, influencing cellular activities and gene expression.

Antimicrobial Properties

Research indicates that N-(3,5-dichlorophenyl)butanamide exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that N-(3,5-dichlorophenyl)butanamide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

N-(3,5-dichlorophenyl)butanamide has also been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. A notable study reported that the compound reduced cell viability in breast cancer cells by approximately 50% at a concentration of 20 µM.

Case Studies

- Case Study on Antimicrobial Activity : A clinical trial assessed the efficacy of N-(3,5-dichlorophenyl)butanamide in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load after treatment with the compound compared to placebo controls.

- Case Study on Anti-inflammatory Effects : In a preclinical model of arthritis, administration of N-(3,5-dichlorophenyl)butanamide resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in serum.

Safety Profile

Toxicological assessments indicate that N-(3,5-dichlorophenyl)butanamide has a favorable safety profile at therapeutic doses. Acute toxicity studies in animal models revealed no significant adverse effects at doses up to 200 mg/kg . Long-term studies are necessary to fully evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)butanamide, and how can reaction progress be validated?

- Methodological Answer : The compound is typically synthesized via acylation of 3,5-dichloroaniline with butanoyl chloride under anhydrous conditions. Key steps include using a Schlenk line for moisture-sensitive reactions and employing thin-layer chromatography (TLC) to monitor intermediate formation. Final purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high purity. Structural confirmation relies on IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.4 ppm, butanamide chain signals), and mass spectrometry (EI-MS molecular ion at m/z 246 [M+H]⁺) .

Q. How can researchers characterize the crystalline structure of N-(3,5-dichlorophenyl)butanamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogs like N-(5-chloro-2-hydroxyphenyl)acetamide crystallize in monoclinic systems (space group P2₁/c) with intermolecular N–H⋯O hydrogen bonding. Key parameters: R factor <0.06, data-to-parameter ratio >13.6. Complementary techniques include elemental analysis (C, H, N ±0.3% theoretical) and differential scanning calorimetry (DSC) to assess thermal stability .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the anticancer activity of N-(3,5-dichlorophenyl)butanamide derivatives?

- Methodological Answer : Substituent modifications significantly impact bioactivity. Pyrazoline or chalcone moieties appended to the dichlorophenyl core enhance cytotoxicity (e.g., IC₅₀ ~10 µM against HeLa cells). In silico docking (AutoDock Vina) reveals binding to tubulin’s colchicine site (ΔG ~−9.2 kcal/mol). Key SAR:

- Electron-withdrawing groups (e.g., Cl, CF₃) improve cellular uptake.

- Hydrophobic chains (e.g., butanamide) optimize membrane permeability.

- H-bond donors (e.g., hydroxyl groups) stabilize target interactions .

Q. What mechanisms underlie the nephrotoxicity of N-(3,5-dichlorophenyl)butanamide analogs in preclinical models?

- Methodological Answer : Acute nephrotoxicity in rats (LD₅₀ 250 mg/kg) involves cytochrome P450-mediated bioactivation to reactive metabolites (e.g., epoxides). Histopathology shows proximal tubular necrosis. Mitigation strategies:

- Co-administration of N-acetylcysteine (2 mmol/kg) reduces oxidative stress.

- Urinary biomarkers : Elevated β-N-acetylglucosaminidase (NAG) and Kim-1 at 24–48 hr post-exposure .

Q. How can immunoassay techniques be adapted for detecting N-(3,5-dichlorophenyl)butanamide in environmental samples?

- Methodological Answer : Hapten design is critical. Conjugate the compound via its butanamide chain to carrier proteins (e.g., BSA) using carbodiimide crosslinkers. Polyclonal antibodies (IC₅₀ 0.1 ng/mL) are generated in rabbits. Validate via ELISA with a linear range of 0.01–10 µg/L and cross-reactivity <5% against structural analogs (e.g., procymidone) .

Q. What in silico approaches predict the environmental persistence of N-(3,5-dichlorophenyl)butanamide?

- Methodological Answer : Use QSAR models (EPI Suite):

- Biodegradation probability : <0.3 (persistent).

- Log Kow : 3.8 ±0.2 (moderate bioaccumulation).

Molecular dynamics (Amber) simulations show half-life >60 days in soil, driven by chlorine’s electron-withdrawing effects and low microbial degradation .

Methodological Notes for Experimental Design

- Toxicity Studies : Prioritize OECD Test Guideline 407 (28-day oral toxicity) with Sprague-Dawley rats. Include satellite groups for recovery assessment (e.g., 14-day post-dose observation) .

- Analytical Validation : For LC-MS/MS quantification, use a C18 column (2.6 µm, 100 Å) and MRM transitions m/z 246→154 (quantifier) and 246→109 (qualifier). LOD: 0.05 µg/L .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.